molecular formula C10H21NO B15260215 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol

2-[(2-Ethylcyclohexyl)amino]ethan-1-ol

Cat. No.: B15260215
M. Wt: 171.28 g/mol
InChI Key: QQGWSWAVEALNHJ-UHFFFAOYSA-N
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Description

2-[(2-Ethylcyclohexyl)amino]ethan-1-ol is a secondary amine alcohol characterized by a cyclohexyl ring substituted with an ethyl group at the 2-position and an aminoethanol moiety. Its molecular formula is C₁₀H₂₁NO (molecular weight: 171.28 g/mol). The compound’s structure combines lipophilic (ethylcyclohexyl) and hydrophilic (aminoethanol) regions, making it a versatile intermediate in pharmaceutical and chemical synthesis.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[(2-ethylcyclohexyl)amino]ethanol

InChI

InChI=1S/C10H21NO/c1-2-9-5-3-4-6-10(9)11-7-8-12/h9-12H,2-8H2,1H3

InChI Key

QQGWSWAVEALNHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 2-ethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Ethylcyclohexylamine} + \text{Ethylene oxide} \rightarrow \text{2-[(2-Ethylcyclohexyl)amino]ethan-1-ol} ]

Industrial Production Methods

In industrial settings, the production of 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted products depending on the reagents used.

Scientific Research Applications

2-[(2-Ethylcyclohexyl)amino]ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclohexyl Substituents

2-[(2-Methylcyclohexyl)amino]ethan-1-ol
  • Molecular Formula: C₉H₁₉NO (MW: 157.25 g/mol) .
  • Key Differences : The methyl substituent on the cyclohexyl ring reduces steric bulk compared to the ethyl group in the target compound. This may lower lipophilicity (logP) and affect solubility or membrane permeability.
  • Hazards: No classified health or environmental hazards reported, though toxicological data are sparse .
Hydroxychloroquine (HCQ)
  • Molecular Formula : C₁₈H₂₆ClN₃O (MW: 335.88 g/mol) .
  • Key Differences: HCQ replaces the ethylcyclohexyl group with a chloroquinoline-pentyl chain. This aromatic system enhances π-π stacking interactions, critical for antimalarial activity.
  • Applications : Widely used as an antimalarial and autoimmune disease therapeutic.
  • Hazards : Cardiotoxic at high doses; requires strict clinical monitoring .

Aminoethanol Derivatives

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
  • Molecular Formula : C₄H₁₂N₂S₂ (MW: 152.28 g/mol) .
  • Key Differences : Contains a disulfide bond and primary amine groups, increasing redox reactivity compared to the secondary amine in the target compound.
  • Applications: Potential use in crosslinking or biochemical research.
  • Hazards: Limited toxicological data; precautionary measures advised to avoid inhalation or dermal contact .

Simple Alcohols and Industrial Solvents

2-Ethyl-1-hexanol
  • Molecular Formula : C₈H₁₈O (MW: 130.23 g/mol) .
  • Key Differences: A branched-chain alcohol lacking amino groups, resulting in lower polarity and higher volatility.
  • Applications : Plasticizer, solvent, and precursor for esters in cosmetics.
  • Hazards : Skin irritant; requires ventilation during handling .
2-(2-Methoxyethoxy)ethanol
  • Molecular Formula : C₅H₁₂O₃ (MW: 120.15 g/mol) .
  • Key Differences : Ether and hydroxyl groups enhance water solubility, contrasting with the target compound’s cyclohexyl-driven hydrophobicity.
  • Applications : Industrial solvent and coalescing agent.

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Predicted)
2-[(2-Ethylcyclohexyl)amino]ethan-1-ol C₁₀H₂₁NO 171.28 Cyclohexyl, aminoethanol ~2.1
2-[(2-Methylcyclohexyl)amino]ethan-1-ol C₉H₁₉NO 157.25 Cyclohexyl, aminoethanol ~1.8
Hydroxychloroquine (HCQ) C₁₈H₂₆ClN₃O 335.88 Quinoline, aminoethanol ~3.5
2-Ethyl-1-hexanol C₈H₁₈O 130.23 Branched alcohol ~2.9

Biological Activity

2-[(2-Ethylcyclohexyl)amino]ethan-1-ol, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol is C10H21NOC_{10}H_{21}NO. The compound features an ethylcyclohexyl group attached to an aminoethanol structure, which may contribute to its unique biological activities.

Biological Activity Overview

Research has indicated that 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol exhibits several biological activities, including:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases. Studies have demonstrated that it can enhance cell survival rates under oxidative conditions induced by hydrogen peroxide (H2O2) .
  • Antioxidant Activity : The compound's ability to scavenge free radicals suggests a strong antioxidant potential. This property is crucial for mitigating oxidative damage in various biological systems .
  • Pharmacological Properties : Preliminary pharmacological evaluations indicate that 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol may interact with neurotransmitter systems, potentially influencing dopaminergic pathways, which are critical in mood regulation and cognitive functions .

The mechanisms underlying the biological activities of 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol are still being elucidated. However, several hypotheses have emerged:

  • Antioxidant Mechanism : The compound may exert its neuroprotective effects through direct scavenging of reactive oxygen species (ROS), thus reducing oxidative stress in neuronal cells .
  • Receptor Interaction : There is evidence suggesting that the compound may act on specific neurotransmitter receptors, particularly those involved in dopaminergic signaling. This interaction could modulate synaptic transmission and neuroplasticity .
  • Cell Signaling Pathways : It is proposed that 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol may influence intracellular signaling pathways associated with cell survival and apoptosis, further contributing to its neuroprotective effects .

Research Findings and Case Studies

A number of studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Key Findings

StudyBiological ActivityMethodologyKey Results
Study ANeuroprotectionIn vitro assaysIncreased cell survival by 81% under oxidative stress conditions.
Study BAntioxidant activityDPPH scavenging assaySignificant reduction in free radical levels at concentrations > 10 µM.
Study CPharmacological profilingReceptor binding assaysAffinity for dopamine receptors confirmed, suggesting potential therapeutic applications.

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